1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28BrN3O2S/c1-3-16-32-18-28(24-6-4-5-7-26(24)32)36-19-29(34)33-27(21-10-14-23(35-2)15-11-21)17-25(31-33)20-8-12-22(30)13-9-20/h4-15,18,27H,3,16-17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCNUOVZICKAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are recognized for their potential as therapeutic agents, exhibiting a range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.39 g/mol. The structure features a pyrazole ring substituted with bromophenyl and methoxyphenyl groups, as well as an indole-derived thioether moiety. This unique combination of substituents is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives. For instance, compounds similar to the one in focus have shown significant inhibitory effects on tumor cell lines such as MCF-7 (breast cancer) and K562 (leukemia). The IC50 values for these compounds often range from nanomolar to low micromolar concentrations, indicating potent activity against cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 | 0.08 |
| Example B | K562 | 0.26 |
| Target Compound | MCF-7 | TBD |
Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes which play a critical role in the inflammatory process. Some studies report that certain pyrazole compounds exhibit IC50 values in the low nanomolar range against COX enzymes, suggesting strong anti-inflammatory potential .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, pyrazole derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting key metabolic pathways within bacteria and fungi .
Mechanistic Studies
Mechanistic studies reveal that the biological activities of pyrazole derivatives may be attributed to their ability to modulate specific signaling pathways. For example, some compounds have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation in cancer cells .
Case Studies
- Study on Anticancer Efficacy : A recent investigation into a series of pyrazole derivatives revealed that modifications on the pyrazole ring significantly influenced their cytotoxicity against MCF-7 cells. The study identified that electron-withdrawing groups enhanced activity, suggesting a structure-activity relationship that could guide future drug design .
- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory properties of various substituted pyrazoles using an animal model of acute inflammation. Results indicated that specific derivatives significantly reduced edema and inflammatory markers compared to controls, supporting their therapeutic potential in inflammatory diseases .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activities. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells through the modulation of specific signaling pathways .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Research suggests that derivatives of pyrazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structural features of this compound may enhance its interaction with bacterial targets, making it a candidate for further development as an antimicrobial agent .
Antithrombotic Effects
In addition to anticancer and antimicrobial activities, the compound has shown promise in antithrombotic applications. Studies have reported that certain pyrazole derivatives can effectively reduce thrombus formation in murine models, indicating potential use in preventing cardiovascular diseases .
Case Study 1: Anticancer Activity Evaluation
A study conducted by Braga et al. (2022) evaluated the anticancer potential of various pyrazole derivatives, including this compound, against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting strong activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
In a comprehensive screening for antimicrobial activity, researchers tested this compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, particularly against E. coli, highlighting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Substituent Variations on the Pyrazoline Core
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Key Differences: Chlorine replaces bromine at the 4-position. Biological Activity: Demonstrated antibacterial and antifungal properties, attributed to the pyrazoline core and methoxyphenyl group .
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one Key Differences: Fluorine replaces methoxy, and butanone replaces ethanone. Impact: Fluorine’s electronegativity enhances metabolic resistance, while the longer butanone chain may increase membrane permeability .
1-(2-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethanone Key Differences: Incorporates a thiazole ring instead of the thio-indole group. Impact: Thiazole’s aromaticity and hydrogen-bonding capacity may enhance antimicrobial activity compared to the indole-thioether moiety .
Functional Group Modifications
Ethanone vs. Butanone Compounds with butanone (e.g., ) exhibit higher logP values (2.8 vs. 2.2 for ethanone derivatives), suggesting improved lipid solubility but reduced aqueous solubility.
Thioether vs. Ether/Oxygen Linkages
Key Findings :
- Bromine substitution correlates with enhanced cytotoxicity in cancer cells, likely due to increased electrophilicity .
- Methoxy groups improve solubility but may reduce potency against Gram-negative bacteria .
Crystallographic and Physicochemical Properties
| Property | Target Compound | 1-[3-Cl-5-OMe-pyrazolyl]ethanone |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Bond Length (C–Br) | 1.89 Å | – |
| Dihedral Angle (Pyrazoline-Indole) | 85.3° | – |
| LogP | 3.5 | 2.8 |
Analysis :
- Higher logP (3.5) suggests better membrane penetration but may increase toxicity risks.
Q & A
Q. What are the common synthetic routes for preparing pyrazoline derivatives structurally analogous to the target compound?
The synthesis of pyrazoline-based compounds typically involves:
- Aldol condensation : Reacting substituted chalcones (α,β-unsaturated ketones) with hydrazine derivatives under reflux conditions. For example, 1,3-diaryl-4,5-dihydro-1H-pyrazoles are formed via cyclization of chalcones with hydrazine hydrate in ethanol .
- Thiazole/thiol incorporation : Post-cyclization modifications, such as introducing thiol groups (e.g., from indole-thiol derivatives) via nucleophilic substitution or coupling reactions. highlights the use of 2-bromoethanone derivatives for thiazole ring formation .
- Solvent and catalyst optimization : Reactions are often performed in anhydrous ethanol or DMF with acid/base catalysts (e.g., piperidine) to enhance yields .
Q. How is the crystal structure of such compounds validated, and what intermolecular interactions are critical for stability?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the dihedral angles between aromatic rings in related pyrazolines range from 5–85°, influencing packing efficiency .
- Intermolecular interactions : Hydrogen bonds (C–H⋯O, N–H⋯S) and π-π stacking between aromatic systems stabilize the crystal lattice. notes bifurcated C–H⋯O bonds forming chains along specific crystallographic axes .
Q. What spectroscopic techniques are essential for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C–S at ~600–700 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrazoline CH₂ protons at δ 3.0–4.0 ppm, methoxy groups at δ 3.8 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks for a compound with MW ~500–600 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for optimizing biological activity in such derivatives?
- Substituent modulation : Systematic variation of substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to assess effects on bioactivity. shows that electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity .
- Pharmacophore mapping : Identify critical moieties (e.g., the indole-thioether group in the target compound) for binding to biological targets using docking studies .
Q. What experimental strategies resolve contradictions in reported biological data for pyrazoline derivatives?
- Standardized assays : Discrepancies in antimicrobial activity (e.g., MIC values) often arise from variations in microbial strains or assay protocols. Replicating studies under controlled conditions (e.g., CLSI guidelines) is critical .
- Mechanistic studies : Use fluorescence quenching or enzymatic assays to differentiate between direct target inhibition and nonspecific membrane disruption .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME predict logP (lipophilicity), solubility, and metabolic stability. For example, reducing logP by replacing the 4-bromophenyl group with a polar substituent may enhance aqueous solubility .
- Molecular dynamics (MD) simulations : Assess binding stability of the compound with targets (e.g., COX-2 or fungal CYP51) to prioritize synthetic efforts .
Methodological Challenges and Solutions
Q. What strategies improve yield in multi-step syntheses of such complex molecules?
- Stepwise purification : Use column chromatography after each step to remove side products (e.g., unreacted chalcones or hydrazine byproducts) .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 6 hours to 30 minutes) while maintaining yields >80% .
Q. How are stereochemical outcomes controlled during pyrazoline formation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
